3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
YOCJMNHMLKPJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base. Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has shown that thiazole derivatives, including 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid, exhibit significant anticancer properties. A study involving various thiazole compounds demonstrated that some derivatives possess selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma) with IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid | A549 | 23.30 ± 0.35 | |
| 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid | U251 | >1000 |
1.2 Anticonvulsant Properties
Thiazole-based compounds have been evaluated for anticonvulsant activity. Specific analogues demonstrated remarkable efficacy in animal models, suggesting potential therapeutic uses in epilepsy treatment . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance anticonvulsant effects.
1.3 Anti-inflammatory Effects
Thiazoles have also been investigated for their anti-inflammatory properties. Compounds derived from thiazoles have shown promise in reducing inflammation in various models, indicating their potential use in treating inflammatory diseases .
Agricultural Applications
2.1 Acaricidal Activity
Research has indicated that thiazole derivatives possess acaricidal properties, making them useful in agricultural pest control. For instance, N-(1,3,4-thiadiazol-2-yl)thiazole-5-carboxamides have been studied for their effectiveness against agricultural pests, providing an alternative to traditional pesticides .
Table 2: Acaricidal Activity of Thiazole Compounds
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| N-(1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide | Tetranychus urticae | 85% |
Material Science Applications
3.1 Synthesis of Polymers
Thiazoles are utilized in the synthesis of polymers due to their ability to form stable cross-links and enhance material properties. The incorporation of thiazole moieties into polymer matrices can improve thermal stability and mechanical strength .
Case Studies
4.1 Clinical Trials
Several clinical trials have been initiated to explore the therapeutic potential of thiazole derivatives in various diseases. For example, a recent trial focused on evaluating the efficacy of a thiazole-based compound for treating specific types of cancer showed promising results in terms of patient response rates .
4.2 Agricultural Field Studies
Field studies assessing the performance of thiazole-based acaricides demonstrated significant reductions in pest populations compared to untreated controls. These studies highlight the potential for integrating thiazole derivatives into integrated pest management strategies .
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula: C₇H₉NO₂S (calculated).
- Molecular Weight : 171.22 g/mol (estimated).
- Functional Groups: Thiazole (aromatic heterocycle), carboxylic acid (polar), and isopropyl (non-polar).
Synthetic routes for analogous thiazoles often involve Hantzsch thiazole synthesis or cyclization of thioamides with α-halo carbonyl compounds.
Comparison with Structural Analogs
Thiazole-5-carboxylic Acid Derivatives
The following table compares physicochemical properties of 3-(propan-2-yl)-1,2-thiazole-5-carboxylic acid with two structurally related thiazoles:
*Calculated based on stoichiometry.
†Estimated via ChemDraw. ‡Predicted using ACD/Labs.
Key Observations :
Substituent Effects: The isopropyl group in the target compound reduces molecular weight compared to the fluorophenyl analog, enhancing solubility in organic solvents. The 4-fluorophenyl substituent increases lipophilicity (LogP = 2.5) and boiling point (319°C) due to aromaticity and halogen interactions.
Electronic Properties :
- Electron-withdrawing groups (e.g., -COOH) at position 5 polarize the thiazole ring, affecting hydrogen-bonding capacity and acidity (pKa ~2–3 for carboxylic acid).
Heterocyclic Analogs with Varied Core Structures
Compounds with alternative heterocycles but similar functional groups include:
Comparison Highlights :
Biological Activity
3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their significant roles in various therapeutic areas, including antimicrobial, anticancer, and anticonvulsant activities. This article provides an overview of the biological activity of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid, supported by research findings and case studies.
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antimicrobial properties. 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid has been identified as a candidate for drug development targeting infections. Preliminary studies suggest that it exhibits activity against various Gram-positive bacteria and some fungal strains, making it a potential candidate for treating resistant infections.
Table 1: Antimicrobial Activity of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. In vitro studies have shown that compounds similar to 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated micromolar inhibition of HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .
Case Study: Inhibition of Cancer Cell Lines
In a study involving A549 human lung adenocarcinoma cells, thiazole derivatives exhibited significant cytotoxicity. The treatment with these compounds resulted in reduced cell viability compared to standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity Against Various Cell Lines
Anticonvulsant Activity
Thiazoles are also explored for their anticonvulsant properties. The structure of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid suggests potential efficacy in this area. Research on similar thiazole compounds indicates that they can exhibit protective effects in animal models of seizures .
Table 3: Anticonvulsant Activity Overview
Structure-Activity Relationship (SAR)
The biological activity of thiazoles is often influenced by their structural features. Modifications at specific positions on the thiazole ring can enhance or diminish activity against different biological targets. Research has shown that electron-withdrawing groups significantly improve antimicrobial efficacy while certain substitutions are critical for anticancer activity .
Q & A
Q. Q1. What are the key considerations for synthesizing 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid with high purity?
Methodological Answer:
- Use reflux conditions in acetic acid with sodium acetate as a catalyst to promote cyclization and stabilize intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure completion.
- Purify via recrystallization from acetic acid or ethanol to remove unreacted starting materials (e.g., thiazolidinone derivatives) .
- Confirm purity using melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR, IR) to validate structural integrity .
Advanced Synthesis Optimization
Q. Q2. How can microwave-assisted synthesis improve yield and reaction time for this compound?
Methodological Answer:
- Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, optimize power settings (e.g., 150–300 W) and reaction time (10–30 minutes) to reduce side-product formation .
- Combine with solvent-free conditions or ionic liquids to minimize decomposition of the thiazole ring .
- Validate efficiency via comparative kinetic studies against conventional thermal methods .
Basic Spectroscopic Characterization
Q. Q3. What spectroscopic markers distinguish the thiazole ring and carboxylic acid group in this compound?
Methodological Answer:
- IR Spectroscopy : A sharp peak near 1700–1720 cm confirms the carboxylic acid C=O stretch. Thiazole C-S and C=N stretches appear at 650–750 cm and 1500–1600 cm , respectively .
- NMR Spectroscopy :
Advanced Data Contradiction Analysis
Q. Q4. How should researchers resolve discrepancies in reported biological activity data for thiazole-carboxylic acid derivatives?
Methodological Answer:
- Conduct dose-response assays under standardized conditions (e.g., cell lines, incubation time) to ensure reproducibility .
- Use computational validation (e.g., molecular docking, QSAR models) to correlate structural features (e.g., substituent electronegativity) with activity trends .
- Perform meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, assay protocols) .
Biological Activity Screening
Q. Q5. What in vitro assays are recommended for evaluating the anti-inflammatory potential of this compound?
Methodological Answer:
- COX-1/COX-2 Inhibition Assays : Measure IC values using fluorometric or colorimetric kits to assess selectivity .
- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .
- Compare results with positive controls (e.g., indomethacin) and validate via dose-dependent studies .
Stability and Storage
Q. Q6. What conditions optimize the long-term stability of 3-(Propan-2-yl)-1,2-thiazole-5-carboxylic acid?
Methodological Answer:
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
- Avoid prolonged exposure to light, as the thiazole ring may undergo photolytic cleavage .
Advanced Mechanistic Studies
Q. Q7. How can DFT calculations elucidate the reaction mechanism of thiazole ring formation?
Methodological Answer:
- Model key intermediates (e.g., thiourea derivatives) using B3LYP/6-31G(d) basis sets to calculate thermodynamic barriers .
- Simulate reaction pathways for cyclization and proton transfer steps to identify rate-limiting stages .
- Validate computational results with isotopic labeling experiments (e.g., N or S) .
Pharmacological Profiling
Q. Q8. What strategies improve the bioavailability of this compound in preclinical studies?
Methodological Answer:
- Synthesize prodrugs (e.g., ester derivatives) to enhance membrane permeability .
- Use nanocarriers (liposomes, polymeric nanoparticles) to improve solubility and target specificity .
- Conduct ADMET profiling (e.g., Caco-2 permeability, microsomal stability) early in development .
Green Chemistry Approaches
Q. Q9. How can solvent selection reduce environmental impact during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
